
(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol
Descripción general
Descripción
“®-(4-Chlorophenyl)(pyridin-2-yl)methanol” is a chemical compound with the linear formula C12H11NO . It is related to phenyl(pyridin-2-yl)methanol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric bioreduction of phenyl (pyridin-2-yl)methanone with Leuconostoc pseudomesenteroides N13 biocatalyst has been optimized . The reaction conditions such as pH=6, temperature=29 °C, incubation time=53 h, and agitation speed=153 rpm were found to be optimal . The reaction conversion was predicted to be 99%, and the product of the enantiomeric excess (ee) was 98.4% under the obtained optimization conditions .Molecular Structure Analysis
The molecular structure of phenyl(pyridin-2-yl)methanol has been studied . In the ROESY spectrum, aryl proton “1” and methine proton “3” show a common NOE to methylene proton “2b”. This suggests a trans-relationship between the two aryl rings in the molecule .Physical And Chemical Properties Analysis
Phenyl(pyridin-2-yl)methanol appears as a white to orange to green powder or crystal .Aplicaciones Científicas De Investigación
Production of Betahistine : "(S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol" [(S)-CPMA] is identified as a crucial chiral intermediate in the production of the anti-allergic drug Betahistine. The study highlights the stereoselective reduction of a related ketone to (S)-CPMA using carbonyl reductase-producing microorganisms, with significant improvements in yield and enantiomeric excess in an aqueous two-phase system (Ni, Zhou, & Sun, 2012).
Biocatalytic Synthesis : The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) in a green and efficient manner using recombinant E. coli in a liquid-liquid biphasic microreaction system is explored. This approach results in high yields and enantiomeric excess, demonstrating an efficient method for synthesizing this compound (Chen et al., 2021).
Molecular Docking and Antimicrobial Activity : Research has been conducted on the synthesis and molecular docking study of new compounds containing the (4-chlorophenyl)-(pyridin-2-yl)methanol moiety. These compounds exhibited promising anticancer and antimicrobial activities, suggesting potential applications in pharmaceutical development (Katariya, Vennapu, & Shah, 2021).
Asymmetric Whole-Cell Bioreduction : The compound has been used in studies focusing on the asymmetric reduction of sterically bulky derivatives for producing enantiopure alcohols. Cryptococcus sp. whole-cell was used as a biocatalyst in these studies, demonstrating excellent enantioselectivity (Xu et al., 2017).
Crystal Structure Analysis : Research involving the crystal structure of related compounds, such as (RS)-(2-chlorophenyl)(4-fluorophenyl)(pyrimidin-5-yl)methanol, has been conducted to understand the complex interactions and formations in these chemical structures (Kang, Kim, Park, & Kim, 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
(R)-(4-chlorophenyl)-pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPOFQRQNJDNS-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@@H](C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



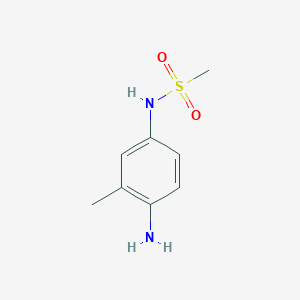
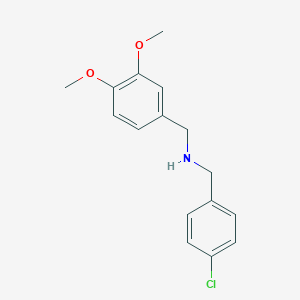
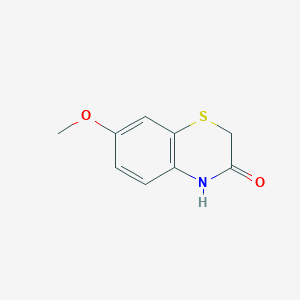
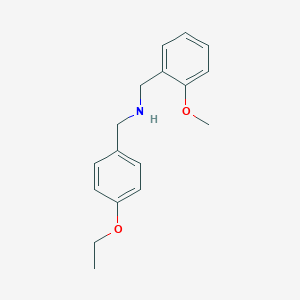


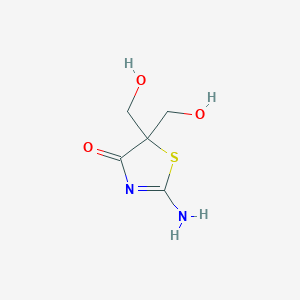
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)
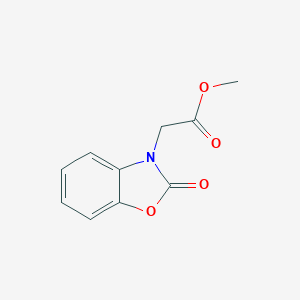

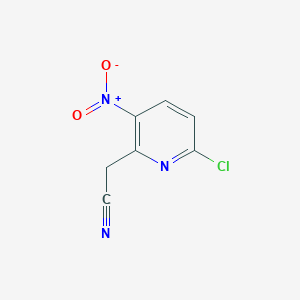


![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)